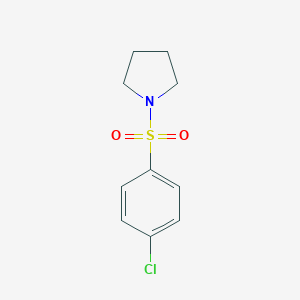![molecular formula C19H15ClN4O5 B366296 6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 304880-67-9](/img/structure/B366296.png)
6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenoxy group and a chloronitrophenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves multiple steps. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with 2-aminophenol to form an intermediate Schiff base. This intermediate is then reacted with 1,3-dimethyluracil under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitrophenyl isocyanate
- Phenoxy acetamide derivatives
Uniqueness
Compared to similar compounds, 6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
304880-67-9 |
|---|---|
Formule moléculaire |
C19H15ClN4O5 |
Poids moléculaire |
414.8g/mol |
Nom IUPAC |
6-[2-[(2-chloro-5-nitrophenyl)methylideneamino]phenoxy]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15ClN4O5/c1-22-17(25)10-18(23(2)19(22)26)29-16-6-4-3-5-15(16)21-11-12-9-13(24(27)28)7-8-14(12)20/h3-11H,1-2H3 |
Clé InChI |
NQDCJVANUPESJS-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)N(C1=O)C)OC2=CC=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
SMILES canonique |
CN1C(=CC(=O)N(C1=O)C)OC2=CC=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366262.png)
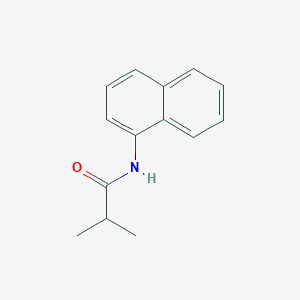
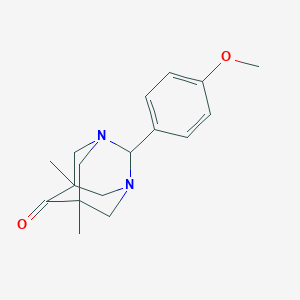
![4,4,7-trimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B366279.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B366289.png)
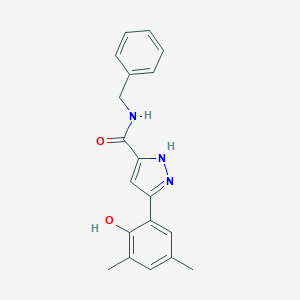
![1-[3-(Tetrazol-1-yl)phenyl]tetrazole](/img/structure/B366299.png)
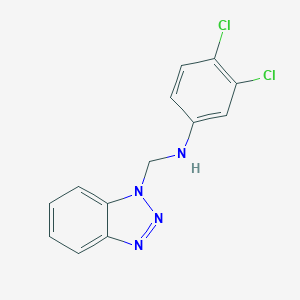
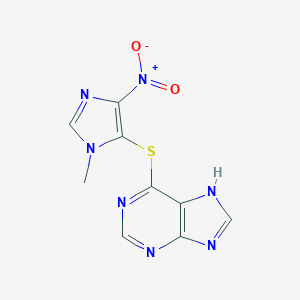
![5-{[(2-methyl-1H-benzimidazol-5-yl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B366311.png)

![8-(1-azabicyclo[2.2.2]oct-2-en-3-yl)-3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B366320.png)

